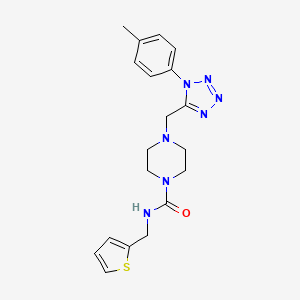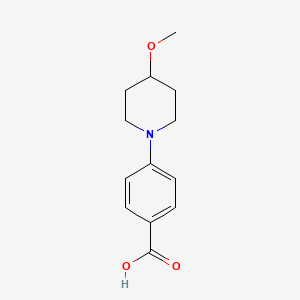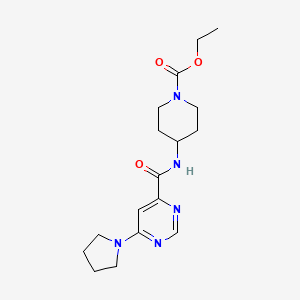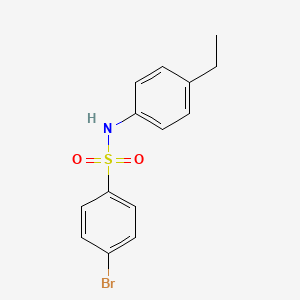
2-(Piperidin-4-yloxy)ethan-1-ol
概要
説明
“2-(Piperidin-4-yloxy)ethan-1-ol” is a chemical compound with the CAS Number: 40256-14-2. It has a molecular weight of 145.2 and its IUPAC name is 2-(4-piperidinyloxy)ethanol .
Synthesis Analysis
The synthesis of “2-(Piperidin-4-yloxy)ethan-1-ol” involves several steps. One method involves reacting hydrogen with a solution of 2-[1-benzyl-4-piperidylozy]-ethanol in absolute ethanol at 50° C in the presence of 5% palladized charcoal until the theoretical amount of hydrogen is absorbed .Molecular Structure Analysis
The molecular formula of “2-(Piperidin-4-yloxy)ethan-1-ol” is C7H15NO2 . It contains 10 heavy atoms, 3 H-bond acceptors, and 2 H-bond donors .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-(Piperidin-4-yloxy)ethan-1-ol” include hydrogenation, dehydroxylation, and pyridine reduction .Physical And Chemical Properties Analysis
“2-(Piperidin-4-yloxy)ethan-1-ol” is a powder that is stored at room temperature . It has a melting point of 70-73°C . It is very soluble with a solubility of 83.6 mg/ml .科学的研究の応用
Synthesis and Pharmacological Properties
2-(Piperidin-4-yloxy)ethan-1-ol and its derivatives have been explored for their pharmacological properties. Notably, derivatives like trihexyphenidyl, biperiden, and others, have been synthesized and studied for their use in pharmacology. This chapter provides an overview of the synthesis methods and pharmacological properties of these compounds (Vardanyan, 2018).
Spectroscopic Characterization and Cytotoxic Studies
In a study, a compound synthesized using a click chemistry approach from 2-azido-1-(4-(6-flurobenzo[d]isooxazol-3-yl)piperidin-1-yl)ethanone was characterized using various spectroscopic techniques. The study also included cytotoxicity evaluation and molecular docking studies to understand the pharmacokinetic nature of the compound for biological applications (Govindhan et al., 2017).
Building Blocks for Synthesis of Functionalized Crown Ethers
A method for synthesizing 1-(piperidin-2-yl)ethan-1,2-diol, a valuable building-block for the synthesis of functionalized crown ethers, has been developed. This synthesis is crucial for creating diverse chemical compounds with potential applications in various fields (Nawrozkij et al., 2014).
Photocatalytic Alcohol Dehydrogenation
Studies on the photocatalytic dehydrogenation of alcohols over Pt/TiO2 catalysts have incorporated piperidine as part of their experimental methodology. This research provides insights into the catalytic processes involved in alcohol dehydrogenation (Pichat et al., 1987).
Synthesis of Monoamine Transporter Molecules
Research on the synthesis of molecules based on 4‐(2‐(benzhydryloxy)ethyl)‐1‐((R)‐2‐hydroxy‐2‐phenylethyl)‐piperidin‐3‐ol templates has shown potential for treating various neurological disorders. These compounds exhibit affinity for dopamine, serotonin, and norepinephrine transporters (Kharkar et al., 2009).
Safety and Hazards
特性
IUPAC Name |
2-piperidin-4-yloxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c9-5-6-10-7-1-3-8-4-2-7/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIHBHWKPBXNLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-4-yloxy)ethan-1-ol | |
CAS RN |
40256-14-2 | |
| Record name | 2-(piperidin-4-yloxy)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl 2-{1-[2-tert-butyl-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]-N-methylformamido}acetate](/img/structure/B2390204.png)



![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2390212.png)

![N-(4-methoxyphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2390214.png)
![(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2390215.png)
![4-benzyl-2-(3-chlorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2390216.png)

![N-(3-chloro-4-fluorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2390221.png)
![3-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio}-5-propyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2390222.png)
![1,7-Dibromo-3,3,4-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2390224.png)
